An In-Depth Technical Guide to 2-Fluoropyridine-5-boronic Acid Pinacol Ester
An In-Depth Technical Guide to 2-Fluoropyridine-5-boronic Acid Pinacol Ester
CAS Number: 444120-95-0
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoropyridine-5-boronic acid pinacol ester, a critical building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring offers unique electronic properties that are highly advantageous in the synthesis of complex molecules, particularly in the realm of drug discovery. This guide will delve into the synthesis, properties, and applications of this versatile reagent, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and practical considerations are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The introduction of a fluorine atom to this heterocyclic core can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby improving oral bioavailability and membrane permeability.
2-Fluoropyridine-5-boronic acid pinacol ester has emerged as a key player in this context. The pinacol ester group provides enhanced stability and ease of handling compared to the corresponding boronic acid, while the fluoro- and boryl- functionalities at the 2- and 5-positions, respectively, offer a versatile handle for the construction of complex biaryl and heteroaryl structures through transition-metal catalyzed cross-coupling reactions.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 444120-95-0 | [1] |
| Molecular Formula | C₁₁H₁₅BFNO₂ | [2] |
| Molecular Weight | 223.05 g/mol | [2] |
| Appearance | White to light yellow powder or lump | [3] |
| Melting Point | 29-33 °C | [1] |
| Storage Temperature | 2-8 °C, under an inert atmosphere | [3] |
Safety Information:
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of 2-Fluoropyridine-5-boronic Acid Pinacol Ester
While numerous suppliers offer this reagent, understanding its synthesis provides valuable context for its reactivity and potential impurities. The most common synthetic route involves a Miyaura borylation reaction.
This reaction typically involves the palladium-catalyzed cross-coupling of a suitable halo-substituted pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
General Synthetic Workflow:
Figure 1: General workflow for the synthesis of 2-Fluoropyridine-5-boronic acid pinacol ester.
Detailed Experimental Protocol (Representative):
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Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-5-bromopyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (2.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Characterization
Unequivocal characterization is essential to confirm the identity and purity of the synthesized material.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with coupling patterns influenced by the fluorine atom. The pinacol methyl protons will appear as a sharp singlet around 1.3 ppm.
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¹³C NMR: The carbon NMR will show signals for the pyridine ring carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbon attached to the boron will also be observable.
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Mass Spectrometry: This will confirm the molecular weight of the compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 2-fluoropyridine-5-boronic acid pinacol ester lies in its application as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[4] This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl motifs.[5]
The Catalytic Cycle:
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
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Reaction Setup: To a microwave vial or Schlenk flask, add the aryl halide (1.0 equiv.), 2-fluoropyridine-5-boronic acid pinacol ester (1.2 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with conventional heating or using a microwave reactor. Monitor the reaction's progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Causality Behind Experimental Choices:
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Catalyst: The choice of palladium catalyst and ligand is crucial and often substrate-dependent. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
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Base: The base is required to activate the boronic ester to a more nucleophilic boronate species, facilitating transmetalation. The choice of base can significantly impact the reaction outcome.
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Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
Applications in Drug Discovery and Development
The 2-fluoro-5-pyridyl motif is a valuable pharmacophore in numerous biologically active compounds. The use of 2-fluoropyridine-5-boronic acid pinacol ester provides a direct and efficient route to incorporate this functionality. While specific, publicly disclosed synthetic routes for on-market drugs often vary, this building block is instrumental in the synthesis of analogues and novel chemical entities in areas such as oncology, neuroscience, and infectious diseases.[6] Its application allows for the rapid exploration of structure-activity relationships (SAR) by enabling the facile synthesis of a library of compounds with diverse aryl and heteroaryl substituents at the 5-position of the 2-fluoropyridine ring.
Conclusion
2-Fluoropyridine-5-boronic acid pinacol ester is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its stability, reactivity, and the strategic placement of the fluoro and boryl groups make it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and application in the Suzuki-Miyaura cross-coupling reaction, as detailed in this guide, will empower scientists to leverage this building block to its full potential in the pursuit of novel therapeutics and advanced materials.
References
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PubChem. (n.d.). 2-Fluoropyridine-5-boronic acid pinacol ester. Retrieved January 4, 2026, from [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-773. [Link]
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AZA Mid-Year Meeting. (n.d.). 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved January 4, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved January 4, 2026, from [Link]
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Boron Molecular. (n.d.). 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved January 4, 2026, from [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
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Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]



